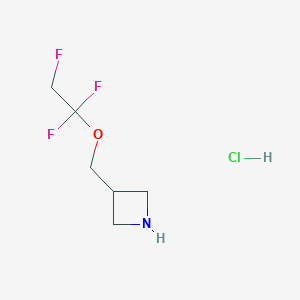

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride

Description

3-(1,1,2-Trifluoroethoxymethyl)azetidine hydrochloride is an azetidine derivative featuring a trifluoroethoxymethyl substituent. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their ring strain and conformational rigidity, which enhance binding affinity to biological targets .

Properties

IUPAC Name |

3-(1,1,2-trifluoroethoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-4-6(8,9)11-3-5-1-10-2-5;/h5,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXXNQFSRKWVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC(CF)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride typically involves the reaction of azetidine with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride has potential applications in drug discovery and development. Its structure can be modified to create analogs with enhanced biological activity. Research indicates that azetidines can serve as scaffolds for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

- Anthelmintic Activity : Preliminary studies suggest that derivatives of azetidine can interact with nematodes, potentially leading to new treatments for parasitic infections in both humans and animals . The unique molecular interactions facilitated by the trifluoro group may enhance efficacy against resistant strains.

Organic Synthesis

The compound can act as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it suitable for synthesizing complex molecules.

- Synthesis of Fluorescent Dyes : this compound can be utilized as a precursor in the synthesis of fluorescent dyes. These dyes are crucial for bioimaging applications due to their tunable optical properties . The incorporation of fluorine atoms improves the photostability and emission characteristics of the resulting dyes.

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymers, enhancing their properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Photocatalysis

Recent advancements have explored the use of azetidines in photocatalytic processes. The unique electronic properties imparted by the trifluoroethoxymethyl group facilitate radical reactions under light irradiation, opening pathways for synthesizing complex organic molecules .

Case Study 1: Anthelmintic Development

A study investigated the efficacy of azetidine derivatives against gastrointestinal nematodes. Results showed that certain compounds exhibited significant paralysis effects on nematodes, indicating potential as new anthelmintics . The research emphasizes the need for further exploration into structure-activity relationships to optimize these compounds.

Case Study 2: Synthesis of Fluorescent Probes

Research conducted on synthesizing fluorescent probes from azetidine derivatives demonstrated successful incorporation into bioimaging applications. The synthesized dyes showed enhanced fluorescence and stability due to the trifluoro group’s influence on their electronic properties . This case highlights the utility of this compound in developing advanced imaging agents.

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This interaction can lead to changes in biological activity, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and synthetic parameters of 3-(1,1,2-Trifluoroethoxymethyl)azetidine hydrochloride with similar azetidine derivatives:

Key Observations :

- Trifluorinated Substituents : Compounds with trifluoromethyl or trifluoroethoxy groups (e.g., 3-(TrifluoroMethyl)Azetidine Hydrochloride ) exhibit high purity and industrial applicability, likely due to enhanced stability.

- Aryl-Substituted Derivatives: ANT-265 and 3-(4-Chlorophenoxy)azetidine hydrochloride demonstrate higher melting points, suggesting stronger intermolecular interactions from aromatic groups.

- Synthetic Yields : Propargyloxy and methoxymethyl derivatives show moderate synthesis yields (11–48%), highlighting challenges in functionalizing azetidine rings .

Biological Activity

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies related to this compound.

- IUPAC Name : 3-(1,1,2-Trifluoroethoxymethyl)azetidine hydrochloride

- CAS Number : 2470438-32-3

- Molecular Formula : C7H10ClF3N

The biological activity of this compound can be understood through its interaction with specific biological targets. Similar compounds have demonstrated significant antiviral and antimicrobial activities.

Target of Action

Research indicates that compounds with structural similarities often target ion channels or specific enzymes involved in cellular signaling pathways. For instance, certain derivatives have shown inhibition of TMEM206, a channel protein associated with various physiological processes.

Mode of Action

The mode of action typically involves the alteration of ion transport across cell membranes or the inhibition of specific biochemical pathways. This can lead to effects such as reduced viral replication or enhanced apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a favorable absorption and distribution in biological systems. The compound's small molecular size allows for efficient cellular uptake, while its trifluoroethyl group may enhance lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table outlining key findings:

| Activity Type | Study Reference | Key Findings |

|---|---|---|

| Antiviral | Inhibition of TMEM206 at low pH | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology.

- Antimicrobial Activity : In a controlled study involving various bacterial strains, the compound showed promising results against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : Research indicated that treatment with this compound led to increased apoptosis in human cancer cell lines, highlighting its potential role in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 3-(1,1,2-Trifluoroethoxymethyl)azetidine hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: A practical approach involves leveraging nucleophilic substitution reactions between azetidine precursors and trifluoroethoxy-containing electrophiles. For example, analogous compounds like azetidin-3-ylmethanol hydrochloride are synthesized via reductive amination or alkylation of azetidine scaffolds . Optimization may include:

- Temperature Control : Maintaining −20°C to 0°C during trifluoroethoxymethyl group introduction to minimize side reactions .

- Catalyst Selection : Using Pd/C or ZnCl₂ to enhance regioselectivity in fluorinated alkylation steps .

- Purification : Employing reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to isolate high-purity product (>98%) .

Q. What analytical techniques are most effective for characterizing the compound’s structural integrity and stability?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm trifluoroethoxy group integration and azetidine ring conformation (e.g., δ ~3.5–4.5 ppm for azetidine protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 232.08) and detect hydrolytic degradation products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >150°C) .

Q. Which in vitro models are validated for preliminary neuroprotective or cytotoxic profiling of this compound?

Methodological Answer:

- SH-SY5Y Neuroblastoma Cells : Used to study MPP⁺-induced cytotoxicity, with protocols involving pre-treatment (1–10 µM, 24 hr) and measurement of ROS via DCFH-DA fluorescence .

- BV2 Microglial Cells : For anti-inflammatory assays, monitor TNF-α/IL-6 suppression via ELISA after LPS stimulation (1 µg/mL, 6 hr) .

- Control Parameters : Include NAC (N-acetylcysteine) as an antioxidant control and cell viability assays (MTT or Calcein-AM) to distinguish cytoprotection from cytotoxicity .

Advanced Research Questions

Q. How does 3-(1,1,2-Trifluoroethoxymethyl)azetidine hydrochloride modulate oxidative stress pathways in neuronal cells, and how do these mechanisms compare across different disease models?

Methodological Answer:

- Mechanistic Studies : In SH-SY5Y cells, the compound reduces MPP⁺-induced mitochondrial ROS by upregulating SOD1 and Nrf2, measured via Western blot (20–40 µg protein lysate) and qPCR . Contrastingly, in BV2 microglia, it inhibits NOX2-dependent ROS via ERK/NF-κB pathway suppression, requiring phospho-antibody arrays for pathway validation .

- Data Interpretation : Discrepancies may arise from cell-type-specific redox regulation; use siRNA knockdown (e.g., Nrf2 or NOX2) to confirm target specificity .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) challenges, such as poor blood-brain barrier (BBB) penetration?

Methodological Answer:

Q. How can researchers validate the compound’s interaction with putative targets like the NLRP3 inflammasome or mitochondrial complexes?

Methodological Answer:

- NLRP3 Inflammasome : In LPS-primed BV2 cells, measure caspase-1 activation (FLICA assay) and IL-1β secretion (ELISA) after ATP/nigericin stimulation .

- Mitochondrial Respiration : Seahorse XF Analyzer to assess OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in SH-SY5Y cells treated with FCCP/oligomycin .

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to NLRP3 (PDB: 6NPY) or Complex I (PDB: 5LDX), validated via site-directed mutagenesis .

Q. What experimental designs address potential off-target effects in kinase or GPCR signaling pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.